3-Isobutyl-1-methylxanthine; Isobutylmethylxanthine
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Overview
Description
It is a non-selective inhibitor of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) phosphodiesterases . This compound is widely used in scientific research due to its ability to raise intracellular cAMP levels, which in turn activates protein kinase A (PKA) and inhibits the synthesis of tumor necrosis factor-alpha (TNFα) and leukotrienes .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Isobutyl-1-methylxanthine can be synthesized through various chemical routes. One common method involves the alkylation of theobromine with isobutyl bromide in the presence of a base . The reaction typically requires heating and the use of solvents such as ethanol or methanol .
Industrial Production Methods
In industrial settings, the production of 3-Isobutyl-1-methylxanthine often involves large-scale chemical synthesis using similar alkylation reactions. The process may include additional purification steps such as recrystallization to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
3-Isobutyl-1-methylxanthine undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds .
Scientific Research Applications
3-Isobutyl-1-methylxanthine has a wide range of applications in scientific research:
Mechanism of Action
3-Isobutyl-1-methylxanthine exerts its effects primarily by inhibiting phosphodiesterases, leading to increased levels of cAMP and cGMP within cells . This elevation in cAMP activates PKA, which then phosphorylates various target proteins, resulting in altered cellular functions. Additionally, it acts as a non-selective adenosine receptor antagonist, further modulating cellular responses .
Comparison with Similar Compounds
3-Isobutyl-1-methylxanthine is often compared with other methylxanthine derivatives such as caffeine and theophylline . While all these compounds inhibit phosphodiesterases, 3-Isobutyl-1-methylxanthine is more potent and non-selective, making it a valuable tool in research . Similar compounds include:
Properties
Molecular Formula |
C10H13N4O2+ |
---|---|
Molecular Weight |
221.24 g/mol |
IUPAC Name |
1-methyl-3-(2-methylpropyl)purin-3-ium-2,6-dione |
InChI |
InChI=1S/C10H13N4O2/c1-6(2)4-14-8-7(11-5-12-8)9(15)13(3)10(14)16/h5-6H,4H2,1-3H3/q+1 |
InChI Key |
XXLJFPCTBCXYJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C[N+]1=C2C(=NC=N2)C(=O)N(C1=O)C |
Origin of Product |
United States |
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